5-(3-Ethoxyphenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine
Description
5-(3-Ethoxyphenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a triazole-based heterocyclic compound characterized by its ethoxyphenyl and methoxyphenyl substituents. The ethoxy group (-OCH₂CH₃) at the 3-position of the phenyl ring and the methoxy group (-OCH₃) on the benzylthio moiety contribute to its electronic and steric properties.
Properties
Molecular Formula |
C18H20N4O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H20N4O2S/c1-3-24-16-9-5-7-14(11-16)17-20-21-18(22(17)19)25-12-13-6-4-8-15(10-13)23-2/h4-11H,3,12,19H2,1-2H3 |
InChI Key |
ZZWINNPYKGCSON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazole derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of key analogs:
Pharmacological Activity Trends
- Electron-Withdrawing Groups (e.g., -F) : Fluorophenyl derivatives () show increased lipophilicity, enhancing membrane penetration for antimicrobial action .
- Thioether Linkers : Methylthio groups (as in the target compound) improve metabolic stability compared to thione (-SH) derivatives .
- Methoxy/Ethoxy Substitutents : Enhance solubility and modulate receptor binding; e.g., 4-methoxyphenyl groups in correlate with antifungal activity .
Physicochemical Properties
- Solubility : Methoxy and ethoxy groups generally increase water solubility compared to unsubstituted phenyl rings. For example, 5-(3-ethoxyphenyl) analogs () exhibit moderate solubility in polar aprotic solvents like DMF .
- Stability : Thioether-linked triazoles (e.g., the target compound) are more oxidation-resistant than thiol (-SH) derivatives .
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